BenchChemオンラインストアへようこそ!

Oxdralazine

Vasodilation Hemodynamics Hypertension

Oxdralazine is a hydrazinopyridazine arteriolar vasodilator delivering potent, sustained BP reduction (>6 h) superior to dihydralazine. Its pronounced reflex sympathetic stimulation provides a robust experimental signal for baroreflex & sympatholytic agent studies. Ideal for severe/drug-resistant hypertension models & as a high-bar benchmark in antihypertensive drug development. Proven 86% efficacy in achieving target diastolic BP in triple-combination trials. Procure ≥98% purity for reproducible research.

Molecular Formula C8H15N5O2
Molecular Weight 213.24 g/mol
CAS No. 17259-75-5
Cat. No. B102505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxdralazine
CAS17259-75-5
Synonyms3-(bis(2-hydroxyethyl)amino)-6-hydrazinopyridazine
3-hydrazino-6-(N,N-bis(2-hydroxyethyl)amino)pyridazine dihydrochloride
DL 150 IT
hydrazinopyridazine
L 6150
L-6150
oxdralazine
oxdralazine dihydrochloride
Molecular FormulaC8H15N5O2
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1NN)N(CCO)CCO
InChIInChI=1S/C8H15N5O2/c9-10-7-1-2-8(12-11-7)13(3-5-14)4-6-15/h1-2,14-15H,3-6,9H2,(H,10,11)
InChIKeyPOFDNYKJHWKGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxdralazine (CAS 17259-75-5) for Antihypertensive Vasodilator Research and Procurement


Oxdralazine is a hydrazinopyridazine derivative that functions as a direct-acting peripheral arteriolar vasodilator. Its chemical structure is characterized by a pyridazine core substituted with a hydrazino group and a bis-(2-hydroxyethyl) amino side chain, distinguishing it from the phthalazine-based hydralazine class [1]. It was developed as a more potent and longer-acting alternative to hydralazine, specifically for the management of severe essential hypertension, and has been evaluated in multiple clinical trials [1][2].

Why Substituting Oxdralazine with Other Hydrazinopyridazine Vasodilators Can Compromise Experimental Reproducibility


Within the class of hydrazinopyridazine and related vasodilators, simple substitution of oxdralazine with compounds like hydralazine, dihydralazine, or endralazine can introduce significant variability in study outcomes due to fundamental differences in hemodynamic profile and pharmacokinetics [1]. Oxdralazine demonstrates a distinctly prolonged duration of action compared to hydralazine, with a more pronounced reflex sympathetic response, while also showing greater efficacy in achieving target diastolic blood pressure compared to dihydralazine [1][2]. Furthermore, unlike endralazine, whose metabolism is largely independent of acetylator status, the pharmacokinetics of related hydrazine derivatives can vary significantly, underscoring the non-interchangeability of these agents in research protocols [3].

Oxdralazine Quantitative Differentiation Data for Informed Scientific Selection


Oxdralazine vs. Hydralazine: Prolonged Hemodynamic Effect and Enhanced Sympathetic Stimulation

In a direct head-to-head comparison, oxdralazine exhibited a significantly longer duration of action and a more pronounced reflex sympathetic stimulation compared to hydralazine [1]. While hydralazine's effects were earlier and less sustained, oxdralazine's hemodynamic impact was maintained for more than 6 hours post-dose [1]. This was accompanied by a greater increase in circulating norepinephrine, a key marker of reflex sympathetic activity [1].

Vasodilation Hemodynamics Hypertension

Oxdralazine vs. Dihydralazine: Superior Blood Pressure Reduction in Essential Hypertension

In a 6-month comparative clinical trial involving patients with moderate to severe essential hypertension, oxdralazine demonstrated superior blood pressure lowering efficacy compared to dihydralazine [1]. After one month of treatment, oxdralazine produced a significantly greater reduction in mean blood pressure [1]. Furthermore, a larger proportion of patients achieved the target diastolic pressure after six months on oxdralazine [1].

Blood Pressure Hypertension Vasodilator

Oxdralazine in Triple-Combination Therapy: Enhanced Diastolic Blood Pressure Control

The addition of oxdralazine to a standard double regimen of a diuretic and a beta-blocker significantly improved the rate of achieving stable diastolic blood pressure control [1]. In a crossover trial, a triple combination including oxdralazine resulted in a substantially higher proportion of patients reaching a diastolic blood pressure of ≤90 mmHg compared to the double regimen alone [1].

Combination Therapy Hypertension Diastolic Blood Pressure

Rational Combination with Beta-Blockers: Mitigation of Reflex Tachycardia

While oxdralazine induces a more potent reflex sympathetic stimulation than hydralazine, leading to significant increases in heart rate and cardiac output, this effect is effectively counteracted by co-administration with a beta-blocker [1][2]. Clinical data confirm that the combination of oxdralazine with propranolol prevents the undesired rise in cardiac output, thereby enhancing the net antihypertensive effect [2].

Reflex Tachycardia Combination Therapy Beta-Blocker

High-Value Application Scenarios for Oxdralazine Based on Quantitative Evidence


Preclinical Modeling of Severe and Refractory Hypertension

For researchers developing animal models of severe or drug-resistant hypertension, oxdralazine is the vasodilator of choice. Its established superior efficacy in reducing blood pressure compared to dihydralazine [1] and its potent, prolonged action [2] make it ideal for protocols where a strong and sustained hemodynamic response is required. The well-documented reflex sympathetic stimulation, which is more pronounced than with hydralazine [2], also provides a robust secondary endpoint for studying baroreflex function in these models.

Investigating Vasodilator-Beta Blocker Synergy and Reflex Tachycardia

Oxdralazine is uniquely suited for studies focused on the interplay between direct vasodilation and reflex sympathetic activation. Its pronounced and quantifiable effects on heart rate and cardiac output [1] create a strong experimental signal for testing the efficacy of beta-blockers or other sympatholytic agents [2]. This scenario is highly relevant for procuring oxdralazine to use as a 'stress' agent to evaluate new compounds designed to mitigate reflex tachycardia.

Human Pharmacology Studies of Vasodilator Pharmacodynamics

Due to its well-characterized and extended duration of action, oxdralazine is a valuable tool compound in early-phase clinical pharmacology studies aimed at characterizing the hemodynamic response to vasodilators. Its >6-hour sustained effect on blood pressure [1] allows for a more convenient and informative temporal sampling of pharmacodynamic markers compared to shorter-acting agents like hydralazine. The established clinical trial data on its use in combination therapy [2] provides a solid foundation for designing safe and effective human study protocols.

Benchmarking Novel Antihypertensive Candidates in Triple-Therapy Regimens

For pharmaceutical development, oxdralazine serves as a rigorous benchmark for new antihypertensive entities. The quantitative outcomes from its use in a triple combination—specifically the 86% rate of achieving diastolic BP ≤90 mmHg at 3 months [1]—provide a clear, high-bar target for comparative studies. Any new candidate being positioned as a potent vasodilator for use in combination therapy can be directly compared against this established, evidence-based standard of care.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxdralazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.